Benzyl ethyl(piperidin-4-yl)carbamate Benzyl ethyl(piperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 220395-87-9
VCID: VC8256260
InChI: InChI=1S/C15H22N2O2/c1-2-17(14-8-10-16-11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3
SMILES: CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

Benzyl ethyl(piperidin-4-yl)carbamate

CAS No.: 220395-87-9

Cat. No.: VC8256260

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Benzyl ethyl(piperidin-4-yl)carbamate - 220395-87-9

Specification

CAS No. 220395-87-9
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name benzyl N-ethyl-N-piperidin-4-ylcarbamate
Standard InChI InChI=1S/C15H22N2O2/c1-2-17(14-8-10-16-11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3
Standard InChI Key RACQTFOLDNTZPN-UHFFFAOYSA-N
SMILES CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is benzyl N-ethyl-N-piperidin-4-ylcarbamate, reflecting its three key structural components:

  • A piperidin-4-yl group (a six-membered ring with one nitrogen atom at the fourth position).

  • An ethyl carbamate moiety (–O–(C=O)–N–) linked to the piperidine nitrogen.

  • A benzyl ester group (–O–C(=O)–O–CH₂–C₆H₅) attached to the carbamate oxygen .

The canonical SMILES representation (CCN(C1CCNCC1)C(=O)OCC2=CC=CC=C2) and InChIKey (RACQTFOLDNTZPN-UHFFFAOYSA-N) further clarify its connectivity.

Structural Analogs and Derivatives

Comparative analysis of related carbamates reveals distinct functional group substitutions that influence reactivity and bioactivity. For example:

Compound NameMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
Benzyl ethyl(piperidin-4-yl)carbamateC₁₅H₂₂N₂O₂Ethyl, benzyl262.35
Methyl piperidin-4-yl-carbamateC₇H₁₄N₂O₂Methyl158.20
1-(2-Amino-acetyl)-piperidin-4-ylmethyl derivativeC₁₈H₂₇N₃O₃Amino-acetyl, ethyl-carbamic acid333.40

Data adapted from .

Synthesis and Scalable Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions, optimized for yield and purity:

  • Reductive Amination:

    • 1-Benzylpiperidin-4-one undergoes reductive amination with ammonia in the presence of Raney nickel (Raney-Ni) to yield 1-benzylpiperidin-4-amine .

    • Reaction conditions: Methanol/isopropanol solvent, 50–60°C, hydrogen pressure (~50 psi) .

  • Carbamoylation:

    • The amine intermediate reacts with ethyl chloroformate under basic conditions (e.g., potassium hydroxide) to form the carbamate .

    • Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in dichloromethane/hexane biphasic systems .

  • Deprotection:

    • Catalytic hydrogenation (Pd/C, H₂) removes the benzyl protecting group, yielding the free piperidin-4-yl-carbamate .

Yield Optimization: Industrial-scale production employs continuous flow reactors to improve efficiency, achieving yields >70% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water due to the hydrophobic benzyl group .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or alkaline conditions, necessitating storage at 2–8°C.

Spectroscopic Data

  • NMR: Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.0 ppm (piperidine N–CH₂), and δ 7.2–7.4 ppm (benzyl aromatic protons) .

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 263.2, consistent with the molecular weight.

Industrial and Research Applications

Pharmaceutical Intermediates

Used in synthesizing JAK kinase inhibitors and tyrosine kinase modulators, which are pivotal in immunology and oncology drug development .

Chemical Biology Probes

The benzyl group’s fluorescence-quenching properties enable its use in FRET-based assays to study enzyme dynamics .

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